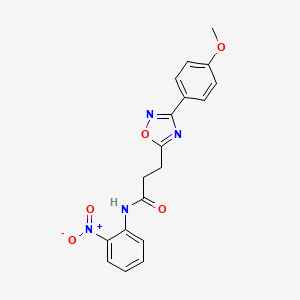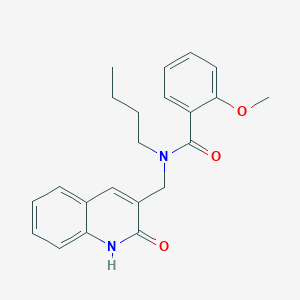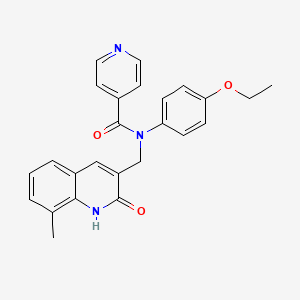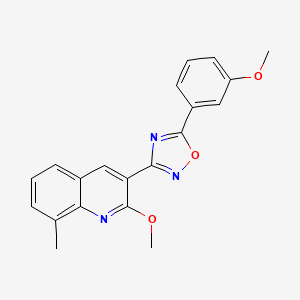
N-cyclohexyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it an important component in many laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and to inhibit the growth of tumor cells. This compound has also been shown to possess antimicrobial activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-cyclohexyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in laboratory experiments is its unique properties, which make it an important component in various assays. However, one of the limitations of using this compound is its cost, which can be high compared to other compounds.
Direcciones Futuras
There are several future directions for the research on N-cyclohexyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One of the potential applications of this compound is in the development of new anti-inflammatory and antitumor drugs. It can also be used as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its anti-inflammatory, antitumor, and antimicrobial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of p-tolyl hydrazine with 2-(2-chlorophenoxy)acetic acid in the presence of triethylamine. The resulting product is then reacted with cyclohexyl isocyanate to produce the final compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, antitumor, and antimicrobial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-11-13-17(14-12-16)22-25-23(29-26-22)19-9-5-6-10-20(19)28-15-21(27)24-18-7-3-2-4-8-18/h5-6,9-14,18H,2-4,7-8,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVHLKMMPREVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7719734.png)


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)



